1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane

描述

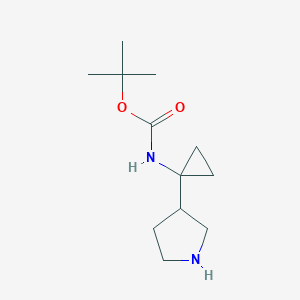

1-(Boc-amino)-(pyrrolidin-3-yl)-cyclopropane is a specialized organic compound featuring a cyclopropane ring fused to a Boc-protected amine and a pyrrolidin-3-yl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) requiring rigid, conformationally constrained structures .

Key structural attributes include:

- Cyclopropane ring: Introduces steric strain, influencing reactivity and conformational rigidity.

- Boc-amino group: Protects the amine functionality, enabling selective deprotection in multi-step syntheses.

- Pyrrolidin-3-yl substituent: Provides a secondary amine upon deprotection, which can participate in hydrogen bonding and modulate pharmacokinetic properties.

属性

IUPAC Name |

tert-butyl N-(1-pyrrolidin-3-ylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTCVIHNVLALCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622429 | |

| Record name | tert-Butyl [1-(pyrrolidin-3-yl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185693-07-6 | |

| Record name | tert-Butyl [1-(pyrrolidin-3-yl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane typically involves the protection of the amino group with a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of Boc-protected compounds often employs continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve yield and purity .

化学反应分析

Types of Reactions: 1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can occur, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4

Reduction: H2/Pd/C

Substitution: Boc2O, triethylamine

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

科学研究应用

1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用机制

The mechanism of action of 1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection strategy is crucial in multi-step organic synthesis .

相似化合物的比较

1-(Boc-Amino)cyclopropanecarboxylic Acid

- CAS: 88950-64-5 | Formula: C₉H₁₅NO₄ | MW: 201.22

- Structural Differences : Replaces the pyrrolidin-3-yl group with a carboxylic acid.

- Key Properties :

1-(Boc-aMino)-3-broMo-1-(4-Methoxyphenyl)propane

- CAS: 924818-01-9 | Formula: C₁₅H₂₂BrNO₃ | MW: 344.24

- Structural Differences : Substitutes the cyclopropane and pyrrolidine with a brominated methoxyphenylpropane backbone.

- Key Properties: Increased lipophilicity (XLogP3: 3.5 vs. ~2.5 for the target compound). Bulky methoxyphenyl group reduces solubility but enhances aromatic interactions in receptor binding. Applications: Potential intermediate in bromine-containing drug candidates .

1-BOC-3-[(2-BROMOPHENYL-AMINO)-METHYL]-PYRROLIDINE

- Structural Differences: Replaces the cyclopropane with a bromophenylamino-methyl group on pyrrolidine.

- Key Properties: Absence of cyclopropane reduces rigidity but introduces aromatic amine functionality. Applications: Likely used in targeted therapies requiring halogenated motifs .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Utility : The cyclopropane ring in the target compound enhances rigidity, making it valuable for stabilizing bioactive conformations in drug design. In contrast, brominated analogs (e.g., ) prioritize halogen bonding for target engagement .

- Solubility vs. Permeability : The pyrrolidine group in the target compound balances basicity and solubility, whereas carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility but lower membrane permeability.

- Docking Studies : AutoDock4 simulations suggest that cyclopropane-containing compounds exhibit selective receptor binding due to restricted conformational flexibility, outperforming bulkier analogs like in sterically constrained active sites .

生物活性

1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring fused with a pyrrolidine moiety and a Boc (tert-butyloxycarbonyl) protected amino group. The structural formula can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Preparation of Pyrrolidine Derivatives : Pyrrolidine derivatives are synthesized using L-serine as the chiral pool, which serves as a precursor for the cyclopropanation reaction.

- Cyclopropanation : The cyclopropane ring is formed through a sulfur ylide-mediated cyclopropanation reaction, yielding high stereoselectivity.

- Boc Protection : The amino group is protected using Boc anhydride to enhance stability and solubility in biological assays.

The biological activity of this compound has been linked to its interaction with various biochemical pathways:

- Bruton's Tyrosine Kinase (BTK) Inhibition : Research indicates that compounds similar to this compound can inhibit BTK, which plays a crucial role in B-cell activation and survival. This inhibition may have therapeutic implications for autoimmune diseases and certain cancers .

- Glycosidase Inhibition : Studies have shown that cyclopropane derivatives can exhibit inhibitory effects on glycosidases, suggesting potential applications in treating diseases related to glycosidase activity .

Case Studies and Research Findings

- Inhibition of Glycosidases :

- Therapeutic Applications :

-

Cytotoxicity Studies :

- Preliminary cytotoxicity assays indicated that derivatives of this compound exhibit selective cytotoxicity against specific cancer cell lines, supporting further investigation into its anticancer properties.

Data Tables

| Biological Activity | Effect/Outcome |

|---|---|

| BTK Inhibition | Potential treatment for autoimmune diseases |

| Glycosidase Inhibition | Low inhibition against β-galactosidase |

| Neuraminidase Activity Enhancement | Up to 100% increase observed |

| Cytotoxicity | Selective against certain cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。